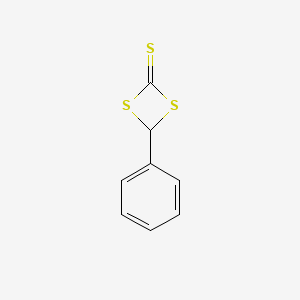

4-Phenyl-1,3-dithietane-2-thione

Beschreibung

Contextualization of 1,3-Dithietane-2-thiones within Sulfur Heterocyclic Chemistry

Sulfur-containing heterocycles are a cornerstone of organic chemistry, with dithietanes representing a fascinating subclass. Dithietanes are four-membered rings containing two sulfur atoms and two carbon atoms. wikipedia.org They exist as two constitutional isomers: 1,2-dithietanes and 1,3-dithietanes. wikipedia.orgwikipedia.org The 1,3-dithietane (B8821032) ring system, where the sulfur atoms are non-adjacent, forms the structural foundation of the compound in focus. wikipedia.org

The inclusion of a thione group (C=S) at the 2-position of the 1,3-dithietane ring gives rise to 1,3-dithietane-2-thiones. These compounds are part of the larger family of polysulfur-containing heterocycles and are noted for their reactivity and potential as intermediates in organic synthesis. nih.gov The chemistry of these compounds is often characterized by ring-opening and cycloaddition reactions, making them valuable synthons for constructing more complex heterocyclic systems. nih.govresearchgate.net

Significance of the 4-Phenyl Substitution Pattern

The presence of a phenyl group (C₆H₅) at the 4-position of the 1,3-dithietane-2-thione (B14707392) ring system significantly influences the molecule's properties. wisdomlib.orgwikipedia.org A phenyl substituent is an aromatic group derived from benzene (B151609) by the removal of one hydrogen atom. wikipedia.orgyoutube.com Its key characteristics include:

Electronic Effects: The phenyl group can exert both inductive and resonance effects. It is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbon atoms. wikipedia.org It can also act as a resonance-donating group, where its π-system can donate electron density. wikipedia.org These electronic influences can affect the reactivity of the dithietane ring and the thione group.

Steric Hindrance: The bulk of the phenyl group can sterically hinder certain approaches of reagents to the heterocyclic ring, thereby influencing the regioselectivity and stereoselectivity of reactions.

The substitution pattern is a critical determinant of a molecule's chemical behavior, and the 4-phenyl substitution in this dithietane derivative is no exception, impacting its reactivity and potential applications. wisdomlib.org

Historical Development of Dithietane Chemistry and its Relevance to the Chemical Compound

The study of dithietanes has a long history, with the first examples of carbon-substituted 1,3-dithietanes being reported as early as 1872. wikipedia.org The parent 1,3-dithietane, however, was not synthesized until 1976. wikipedia.org Early work focused on the synthesis and characterization of these strained heterocyclic systems.

A significant related area is the chemistry of 1,2-dithiole-3-thiones, which have been studied since 1884. nih.gov These compounds can undergo transformations to yield various other sulfur-containing heterocycles. nih.govresearchgate.net For instance, the reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene (B1212753) nitriles can lead to the formation of thiine derivatives through a ring-opening and ring-closure mechanism. researchgate.net

The development of synthetic methods for thietanes, another class of four-membered sulfur heterocycles, has also contributed to the broader understanding of sulfur ring systems. nih.gov These methods include cycloadditions and various cyclization strategies. nih.gov

Scope and Academic Research Trajectories for the Chemical Compound

Current and future research on 4-Phenyl-1,3-dithietane-2-thione and related compounds is likely to follow several key trajectories:

Synthesis of Derivatives: The development of novel and efficient synthetic routes to create a wider range of substituted 1,3-dithietane-2-thiones will remain a focus. This includes exploring different catalysts and reaction conditions.

Reaction Mechanisms: Detailed mechanistic studies of the reactions of this compound will continue to be important. Understanding the intermediates and transition states in its various transformations will allow for greater control over reaction outcomes.

Applications in Organic Synthesis: The use of this compound as a building block for the synthesis of more complex molecules, particularly other heterocyclic systems with potential biological activity, is a promising area of research. For example, the reactivity of the thione group can be exploited in cycloaddition reactions. nih.gov

Material Science: The properties endowed by the phenyl group and the sulfur-rich core could lead to investigations into the potential of polymers or other materials derived from this compound.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 4-Phenyl-1,3-dithiolane-2-thione

| Property | Value |

| Molecular Formula | C₉H₈S₃ |

| Molecular Weight | 212.4 g/mol |

| XLogP3 | 3.5 |

| Monoisotopic Mass | 211.97881378 Da |

| Source: | nih.gov |

Table 2: Physicochemical Properties of a Related Isomer: 4-Phenyl-3H-1,2-dithiole-3-thione

| Property | Value |

| Molecular Formula | C₉H₆S₃ |

| Molecular Weight | 210.3 g/mol |

| XLogP3-AA | 2.8 |

| Monoisotopic Mass | 209.96316371 Da |

| Source: | nih.gov |

Eigenschaften

CAS-Nummer |

67535-31-3 |

|---|---|

Molekularformel |

C8H6S3 |

Molekulargewicht |

198.3 g/mol |

IUPAC-Name |

4-phenyl-1,3-dithietane-2-thione |

InChI |

InChI=1S/C8H6S3/c9-8-10-7(11-8)6-4-2-1-3-5-6/h1-5,7H |

InChI-Schlüssel |

DHVHIWHGBXLLHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2SC(=S)S2 |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 4 Phenyl 1,3 Dithietane 2 Thione

Intrinsic Reactivity and Ring Strain Considerations

The 1,3-dithietane (B8821032) ring is a four-membered heterocycle containing two sulfur atoms and two carbon atoms. wikipedia.org Such small ring systems are characterized by significant ring strain due to deviations from ideal bond angles. wikipedia.org This inherent strain influences the molecule's stability and reactivity, making it susceptible to ring-opening reactions. wikipedia.org

Ring-Opening Pathways and Intermediates

The strained nature of the 1,3-dithietane ring makes it prone to ring-opening reactions. These reactions can be initiated by heat, light, or chemical reagents. The initial step often involves the cleavage of one of the carbon-sulfur bonds, leading to the formation of a diradical or a zwitterionic intermediate. These intermediates are typically highly reactive and can undergo a variety of subsequent transformations, including fragmentation, rearrangement, or reaction with other molecules.

For instance, in the presence of a suitable reactant, the ring can open to form a more stable acyclic or larger ring system. The specific pathway and the nature of the intermediates and final products depend on the reaction conditions and the other reactants involved.

Instability and Decomposition Mechanisms

4-Phenyl-1,3-dithietane-2-thione exhibits limited thermal stability. mdpi.commdpi.comorientjchem.org Upon heating, it can decompose through various pathways. researchgate.netmdpi.com One possible decomposition route involves the extrusion of a sulfur atom or a small molecule like carbon disulfide, leading to the formation of more stable products. The decomposition can also proceed through the ring-opening mechanisms mentioned above, followed by fragmentation of the resulting intermediates. The presence of the phenyl group can influence the stability and the specific decomposition pathways by affecting the electron distribution within the molecule.

Cycloaddition Chemistry of the Chemical Compound

Cycloaddition reactions are a significant class of reactions for this compound, providing routes to more complex heterocyclic systems. acgpubs.org These reactions involve the interaction of the π systems of the dithietane with other unsaturated molecules. libretexts.org

[2+2] Cycloadditions with Unsaturated Substrates

The thione group (C=S) in this compound can participate in [2+2] cycloaddition reactions with various unsaturated substrates, such as alkenes and alkynes. nih.govnih.gov These reactions, often promoted photochemically, lead to the formation of four-membered thietane (B1214591) rings. nih.gov The reaction proceeds through a concerted or stepwise mechanism involving the interaction of the π orbitals of the thione and the unsaturated substrate. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the nature of the substituents on both reactants.

Table 1: Examples of [2+2] Cycloaddition Reactions

| Reactant A | Reactant B | Product Type | Reference |

|---|---|---|---|

| Thiones | Alkenes | Thietanes | nih.gov |

| Thiobenzophenone (B74592) | Cyclic Alkenes | Spirothietanes | nih.gov |

[2+4] and [2+2+2] Cycloadditions

While less common for this specific compound, the C=S double bond could potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes. researchgate.netmdpi.comyoutube.compageplace.deorganic-chemistry.org In these reactions, the thione would contribute two π electrons to the formation of a six-membered ring. The feasibility of such reactions depends on the relative energies of the frontier molecular orbitals of the dithietane and the diene. researchgate.net

[2+2+2] cycloadditions are even rarer but could theoretically occur with appropriate transition metal catalysts, leading to the formation of complex, polycyclic systems.

Derivatives and Analogs of 4 Phenyl 1,3 Dithietane 2 Thione

Functionalization at the Phenyl Moiety

The phenyl group of 4-phenyl-1,3-dithietane-2-thione serves as a prime site for introducing chemical diversity. Standard aromatic substitution reactions can be employed to append a variety of functional groups to the phenyl ring. For instance, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can introduce electron-withdrawing or electron-donating groups. These substitutions can influence the electronic properties of the entire molecule, potentially impacting its reactivity and spectroscopic characteristics.

The synthesis of derivatives with substituted phenyl rings can also be achieved by starting with appropriately functionalized precursors. For example, the reaction of a substituted benzaldehyde (B42025) with a suitable sulfur source can yield the corresponding substituted this compound. This approach allows for the preparation of a library of compounds with diverse substitution patterns on the phenyl ring.

Modifications at the Dithietane Ring System

The 1,3-dithietane (B8821032) ring itself is a key feature that can be altered to generate a range of analogs. These modifications include replacing the sulfur atoms with other heteroatoms, creating spirocyclic systems, and transforming the exocyclic thione group.

Heteroatom Analogs of the 1,3-Dithietane Core

Replacing one or both sulfur atoms in the 1,3-dithietane ring with other heteroatoms, such as oxygen, leads to the formation of oxathietane and dioxetane analogs, respectively. While the synthesis of 1,3-dithietanes is well-established, the preparation of their heteroatom-containing counterparts can be more challenging. wikipedia.org

Dithiiranes and 1,2-Dithietanes: These are isomers of 1,3-dithietanes, featuring adjacent sulfur atoms. wikipedia.org Dithiiranes, three-membered rings with two sulfur atoms, and 1,2-dithietanes, four-membered rings with adjacent sulfurs, are generally unstable due to significant ring strain and lone-pair repulsion between the adjacent sulfur atoms. researchgate.net Their synthesis is often difficult, and they typically exist as transient intermediates. researchgate.net However, sterically hindered derivatives can be isolated. researchgate.net

The synthesis of thiiranes, the three-membered sulfur heterocycles, can be achieved from epoxides using reagents like potassium thiocyanate (B1210189) or thiourea (B124793). researchgate.net

Spiroannulated Dithietanes

Spiroannulated dithietanes are compounds where the dithietane ring is part of a spirocyclic system, sharing a single carbon atom with another ring. The synthesis of such compounds can be achieved through various methods, including photochemical [2+2] cycloadditions of thiones with alkenes. nih.gov For example, the reaction of xanthione with cyclic alkenes like acenaphthylene (B141429) or indene (B144670) under UV irradiation yields spirothietane derivatives. nih.gov

Another approach involves the reaction of 1,2-dithiole-3-thiones with activated alkynes, which can lead to the formation of spiro-1,3-dithiole derivatives. nih.gov The synthesis of spiro compounds can also be accomplished from 1,4-dithiane-2,5-diol. researchgate.net The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a key method for synthesizing oxetanes and can be adapted for spirocyclic systems. bohrium.comrsc.org

Table 1: Examples of Spiroannulated Dithietane Synthesis

| Starting Materials | Reaction Type | Product Type | Reference |

| Thiones and cyclic alkenes | Photochemical [2+2] cycloaddition | Spirothietanes | nih.gov |

| 1,2-Dithiole-3-thiones and activated alkynes | Cycloaddition | Spiro-1,3-dithioles | nih.gov |

| 1,4-Dithiane-2,5-diol | Cycloaddition | Spiro compounds | researchgate.net |

| Cyclic ketones and maleic acid derivatives | Paternò-Büchi reaction | Spirocyclic oxetanes | bohrium.comrsc.org |

Substitutions at the Thione Group

The exocyclic thione group (C=S) in this compound is a reactive functional group that can be converted into other functionalities.

Conversion to Imines: The thione group can react with various nitrogen-containing nucleophiles to form imines (C=N-R). For instance, reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) can yield an imino-1,3-dithietane. nih.govnih.gov The reaction of 1,2-dithiole-3-thiones with isonitriles can also lead to the formation of imino-1,3-dithietanes. nih.govmdpi.com

The thione-thiol tautomerism and subsequent disulfide bond formation are influenced by factors like solvent, pH, and the presence of electron donors. nih.gov

Polycyclic Systems Incorporating the Dithietane-2-thione Unit

The 1,3-dithietane-2-thione (B14707392) moiety can be incorporated into larger, polycyclic frameworks. This can be achieved by using bifunctional starting materials or by performing reactions on the dithietane core that lead to ring fusion. For example, a macrocycle containing the 4,5-dithio-1,3-dithiole-2-thione unit has been synthesized from 2,6-bis(bromomethyl)pyridine (B1268884) and 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. rsc.org

The reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene (B1212753) nitriles can lead to the formation of fused thiine derivatives through a ring-opening and ring-closure mechanism. researchgate.net Cycloaddition reactions involving the thioketo group of tricyclic 1,2-dithiole-3-thiones have been used to synthesize new polysulfur-nitrogen heterocycles. nih.gov

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for the design and prediction of novel derivatives of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of hypothetical molecules. These calculations can help in assessing the stability and potential reactivity of new derivatives before their synthesis is attempted in the laboratory.

For example, DFT calculations can be used to study the regioselectivity of cycloaddition reactions, providing insights into the mechanistic pathways. researchgate.net In silico methods are also employed to predict properties like toxicity and bioavailability, which is particularly relevant in the context of drug discovery. tubitak.gov.tr The predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, can also be calculated for different adducts. uni.lu

Spectroscopic and Analytical Investigation Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide the foundational data for the molecular-level identification and structural elucidation of 4-Phenyl-1,3-dithietane-2-thione. Each technique offers unique insights into the compound's atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of a related compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.5 ppm). nih.gov The methine proton on the dithietane ring, adjacent to the phenyl group, would be expected to produce a distinct signal, with its chemical shift influenced by the neighboring sulfur atoms and the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a similar dithietane structure, a peak corresponding to the C=S (thione) carbon would be expected at a significantly downfield chemical shift, often in the range of 180-220 ppm. mdpi.com The carbons of the phenyl ring would appear in the typical aromatic region (120-140 ppm), while the carbon atoms of the dithietane ring would have their own characteristic signals. For instance, in 4,4-dichloro-1,3-dithietane-2-one, the dichloromethylene carbon appears at 70.4 ppm, and the carbonyl carbon is observed at 165.1 ppm. mdpi.com

While specific data for this compound is not available, the analysis of related structures provides a strong predictive framework for its spectral characteristics.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Reference Analogues |

|---|---|---|---|

| ¹H | ~ 7.5 (multiplet) | Phenyl group protons | nih.gov |

| ¹H | Variable | Methine proton (dithietane ring) | N/A |

| ¹³C | ~ 180-220 | C=S (Thione) | mdpi.com |

| ¹³C | ~ 120-140 | Phenyl group carbons | mdpi.com |

| ¹³C | Variable | Dithietane ring carbons | mdpi.com |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the C=S (thione) stretching vibration, which is a characteristic feature of this molecule. This bond typically gives rise to a moderate absorption band. For comparison, in a related dithietane compound featuring a carbonyl group (C=O), strong absorption peaks were observed at 1768 and 1708 cm⁻¹, indicative of a strained ring ketone. mdpi.comresearcher.life Other expected absorptions for this compound would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and C-S stretching vibrations at lower wavenumbers. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "breathing" modes of the phenyl ring and the vibrations of the C₂S₂ dithietane core would be expected to be prominent in the Raman spectrum.

Table 2: Key IR Absorption Bands for Functional Groups in Related Thione/Dithietane Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Analogues |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| C=S (Thione) | Stretching | ~ 1050-1250 | rsc.org |

| C=C (Aromatic) | Stretching | ~ 1450-1600 | researchgate.net |

| C-S | Stretching | ~ 600-800 | mdpi.comresearcher.life |

UV-Vis spectroscopy measures the electronic transitions within the molecule, providing insights into its chromophores and conjugation. The spectrum of this compound is expected to be dominated by transitions associated with the phenyl group and the thione moiety.

In a structurally related compound, 3-phenyl-1,4,2-dithiazole-5-thione, strong absorption maxima (λ_max) were observed at 256 nm and 361 nm. nih.gov These are likely attributable to π–π* transitions within the aromatic system and n–π* transitions associated with the sulfur-containing heterocycle and thione group. Similar absorption patterns, reflecting the conjugated systems, are anticipated for this compound.

Mass spectrometry (MS) is a destructive technique used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its exact molar mass. Analysis of the fragmentation can help confirm the structure; for example, the loss of the thione group (CS) or cleavage of the dithietane ring are plausible fragmentation pathways that would yield identifiable daughter ions.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods define molecular connectivity, crystallographic studies provide the definitive, three-dimensional structure of the molecule in the solid state.

For example, the crystal structure of 4,4-dichloro-1,3-dithietane-2-one confirms the presence of the four-membered C₂S₂ dithietane ring, which is nearly planar. researcher.lifenih.gov In another related structure, 3-phenyl-1,4,2-dithiazole-5-thione, the phenyl ring is twisted relative to the plane of the heterocyclic ring. nih.govresearchgate.net In the crystal lattice of this derivative, intermolecular interactions such as π–π stacking and weak C—H⋯S contacts are observed, which influence the molecular packing. nih.govresearchgate.net It is highly probable that the crystal structure of this compound would exhibit a similar puckered or planar dithietane ring and a specific dihedral angle between the phenyl and dithietane moieties, with intermolecular forces governing its solid-state assembly.

Table 3: Crystallographic Data for a Related Dithietane Derivative (4,4-dichloro-1,3-dithietane-2-one)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂Cl₂OS₂ | researcher.life |

| Crystal System | Monoclinic | researcher.life |

| Space Group | P2₁/n | researcher.life |

| Key Feature | Nearly planar C₂S₂ ring | researcher.life |

Specialized Analytical Methods for Reactive Intermediates

The investigation of short-lived chemical species generated from this compound, for instance through photolysis, necessitates advanced analytical techniques that can operate on very short timescales or under conditions that stabilize reactive molecules.

Time-Resolved Spectroscopy (e.g., Transient Absorption)

Time-resolved spectroscopy is a powerful tool for studying the kinetics and dynamics of transient species. In the context of this compound, techniques like transient absorption spectroscopy would be instrumental in characterizing intermediates formed upon photoexcitation.

Detailed Research Findings:

While direct experimental data for the transient absorption spectroscopy of this compound is not extensively available in the public domain, the principles of the technique can be applied based on the behavior of similar chromophores. The photolysis of related thiones, such as 2,6-diphenyl-4H-pyran-4-thione, has been shown to result in desulfurization. rsc.org It is conceivable that the photolysis of this compound could lead to the cleavage of the dithietane ring, generating highly reactive intermediates.

A hypothetical transient absorption experiment would involve irradiating a solution of this compound with a short laser pulse (the "pump" pulse) to initiate a photochemical reaction. A second, broadband light source (the "probe" pulse) is then passed through the sample at various time delays after the pump pulse. The difference in the absorption spectrum of the probe light before and after the pump pulse provides the transient absorption spectrum of the generated intermediates. By varying the time delay, the formation and decay of these species can be monitored on timescales ranging from femtoseconds to milliseconds.

Hypothetical Transient Species and Their Spectroscopic Signatures:

| Plausible Transient Species | Expected Formation Mechanism | Anticipated Spectroscopic Signature (λmax) |

| Phenylthioketene | Ring opening of the dithietane | Strong absorption in the UV-Vis region due to the conjugated system |

| Thiobenzaldehyde | Fragmentation following ring opening | Characteristic n-π* and π-π* transitions |

| Phenyl radical | Homolytic cleavage of a C-S bond | Sharp, well-defined absorption bands in the UV region |

This table is based on theoretical considerations and data from analogous compounds.

Matrix Isolation Techniques for Unstable Species

Matrix isolation is a technique used to trap and study highly reactive species at very low temperatures. This method would be invaluable for obtaining detailed spectroscopic information on the unstable intermediates derived from this compound.

Detailed Research Findings:

In a typical matrix isolation experiment, a gaseous mixture of the precursor molecule (this compound) and an inert gas (such as argon or nitrogen) is deposited onto a cryogenic window (e.g., at 10-20 K). The reactive species are then generated in situ, for example, by photolysis of the isolated precursor. At these extremely low temperatures, the rigid inert matrix prevents the reactive species from diffusing and reacting, thus allowing for their detailed spectroscopic characterization using techniques like IR, UV-Vis, and EPR spectroscopy.

While specific matrix isolation studies on this compound are not prominent in the literature, the technique has been successfully applied to a vast array of reactive molecules. For instance, the isomeric ring system 1,3,2-dithiazole-4-thione has been structurally characterized, indicating the feasibility of studying such heterocyclic systems. nih.gov

Potential for Spectroscopic Characterization of Trapped Intermediates:

| Spectroscopic Method | Information Obtainable for Trapped Intermediates |

| Infrared (IR) Spectroscopy | Vibrational frequencies, providing structural information and bond character. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, aiding in the identification of chromophores. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species. |

Theoretical and Computational Studies of 4 Phenyl 1,3 Dithietane 2 Thione

Topological Analyses of Electron Density (e.g., Atoms-in-Molecules, AIM)

Prediction of Novel Reactivity and Unexplored Transformations

Similarly, there is a lack of published computational studies that focus on predicting novel reactivity and unexplored chemical transformations for 4-Phenyl-1,3-dithietane-2-thione. While the reactivity of related sulfur-containing heterocycles has been investigated, these findings cannot be directly extrapolated to provide a scientifically accurate prediction for the target molecule without dedicated theoretical modeling and analysis.

Applications of 4 Phenyl 1,3 Dithietane 2 Thione in Chemical Synthesis and Materials Science

Role as a Precursor in Organic Synthesis

The utility of 4-Phenyl-1,3-dithietane-2-thione in organic synthesis is centered on its function as a synthon for more complex molecules. The four-membered ring can undergo ring-opening and ring-transformation reactions, providing pathways to a variety of other heterocyclic systems.

While direct synthetic applications of this compound are not extensively documented, the reactivity of its close isomer, 4-Phenyl-1,2-dithiole-3-thione, provides insight into its potential. This isomer reacts with compounds containing active methylene (B1212753) groups, such as various nitriles, to yield more complex sulfur heterocycles like thiinethiones and thiopyrans. researchgate.netnih.gov These reactions typically proceed via a nucleophilic attack on the heterocyclic ring, followed by ring opening and subsequent re-cyclization that incorporates the reactant molecule. researchgate.net This process, known as a ring-opening-ring-closure sequence, allows for the construction of larger, functionalized ring systems from simpler heterocyclic precursors.

For instance, the reaction of 4-Phenyl-1,2-dithiole-3-thione with active methylene nitriles in the presence of a base like triethylamine (B128534) leads to the formation of substituted 2H-thiopyran-2-thiones. researchgate.net This transformation highlights the capability of such phenyl-substituted sulfur thiones to act as building blocks for larger, polycyclic sulfur-containing aromatic systems.

The versatility of phenyl-substituted sulfur thiones extends to their use as foundational units for a diverse range of heterocyclic structures. The reactivity of the dithiole ring system in these compounds allows for transformations into different heterocyclic cores through cycloaddition reactions and other rearrangements.

The isomer 4-Phenyl-1,2-dithiole-3-thione, for example, serves as a precursor for various heterocycles. Its reaction with nitrilimines, which are 1,3-dipoles, results in a [3+2] cycloaddition at the thione group. This is followed by a spontaneous rearrangement involving the extrusion of a sulfur atom to form 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Similarly, reactions with isonitriles can lead to the formation of imino-1,3-dithietanes, demonstrating a fascinating transformation between five- and four-membered ring systems. nih.govresearchgate.net These examples underscore the potential of this compound to serve as a versatile starting point for constructing other heterocyclic frameworks, should similar reaction pathways be developed.

Table 1: Examples of Heterocycle Synthesis from the Related Isomer 4-Phenyl-1,2-dithiole-3-thione

| Starting Material | Reactant(s) | Conditions | Product Class | Ref. |

| 4-Phenyl-1,2-dithiole-3-thione | Active Methylene Nitriles | Triethylamine, Reflux | Thiine Derivatives | researchgate.net |

| 4-Phenyl-1,2-dithiole-3-thione | Unsaturated Nitriles | Base (Piperidine or Triethylamine) | Thiinthiones | researchgate.net |

| Fused 1,2-dithiole-3-thiones | Isonitriles (e.g., TOSMIC) | Benzene (B151609), Room Temperature | Imino-1,3-dithietanes | nih.gov |

| Fused 1,2-dithiole-3-thiones | Diarylnitrilimines | - | 1,3,4-Thiadiazolines | nih.gov |

A key aspect of the chemistry of 1,3-dithietanes is their role as dimers of highly reactive thiocarbonyl compounds. nih.gov Four-membered rings like 1,3-dithietane (B8821032) can undergo thermal or photochemical fragmentation through a cycloreversion reaction to release their monomeric components. For example, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) is known to react with electron-rich olefins, suggesting it acts as a source of the reactive bis(trifluoromethyl)thioketene. nih.gov

Following this principle, this compound is expected to serve as a precursor to a highly reactive phenyl-substituted thioketene (B13734457) or a related C=S species. This fragmentation would provide a transient, electrophilic intermediate that could be trapped by various nucleophiles or dienophiles, enabling the synthesis of molecules that are otherwise difficult to access. This behavior positions the compound as a potential storage form for a reactive thioketene, releasing it under specific energetic conditions for in-situ reactions.

Potential in Materials Science Applications

The sulfur-rich and potentially reactive nature of this compound makes it an intriguing candidate for applications in materials science, particularly in the development of advanced organic electronic materials.

Sulfur-containing heterocycles are fundamental components in many advanced organic materials. Thiophene-based conjugated polymers, for example, are widely used in optoelectronic devices due to their favorable electronic properties. youtube.com If synthetic routes from this compound to thiophene (B33073) derivatives or other polymerizable units can be established, it could serve as a valuable monomer precursor. The high sulfur content of such precursors is also beneficial for creating polymers with a high refractive index, which are sought after for optical applications.

The development of novel conjugated systems is a cornerstone of materials science. Sulfur heterocycles, particularly 1,3-dithioles, are key building blocks for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are excellent electron donors used in molecular conductors and organic superconductors.

Research has shown that 1,2-dithiole-3-thiones react with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to produce 1,3-dithiole derivatives. nih.gov This reaction proceeds via a [3+2] cycloaddition followed by rearrangement. Although this specific reaction is documented for the five-membered ring isomer, it highlights a potential pathway where a precursor like this compound could be transformed into building blocks for extended π-conjugated systems. The ability to generate such components is critical for designing new materials with tailored electronic and optical properties.

Table 2: Potential Applications in Materials Science Based on Reactivity of Related Heterocycles

| Precursor Class | Reactive Transformation | Resulting Building Block | Potential Material Application | Ref. |

| 1,2-Dithiole-3-thiones | Cycloaddition with alkynes | 1,3-Dithiole derivatives | Components for Tetrathiafulvalene (TTF) analogs | nih.gov |

| Thiophene Monomers | Transition metal-catalyzed cross-coupling | Thiophene-based polymers | Organic electronics, optoelectronics | youtube.com |

Catalyst Development and Ligand Design Studies

Currently, there is a notable absence of published research detailing the use of This compound in catalyst development or as a ligand in coordination chemistry. The potential for the sulfur atoms in the dithietane ring to coordinate with metal centers exists in principle. Dithiocarbamate complexes, which also feature sulfur ligands, have been investigated for their catalytic activity in organic transformations and as precursors for metal sulfide (B99878) nanomaterials. nih.gov However, no such studies have been reported for this compound itself.

The reactivity of the thione group could also be exploited for the synthesis of more complex ligands. For instance, dithiocarbamates are known to be efficient ligands for stabilizing transition metals in various oxidation states and have been used in applications ranging from agriculture to medicine. nih.gov

Applications in Chemical Synthesis

While specific applications of This compound as a reagent or building block in chemical synthesis are not well-documented, the chemistry of related compounds offers insights into its potential reactivity.

The isomeric compound, 4-Phenyl-1,2-dithiole-3-thione , has been shown to undergo ring-opening and ring-closure reactions. For example, it reacts with active methylene nitriles in the presence of a base to yield thiinethione derivatives. researchgate.net This reactivity is initiated by a nucleophilic attack at the C-5 position of the dithiole ring. researchgate.net It also participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net

The general class of 1,3-dithietanes, to which the title compound belongs, are known to be useful intermediates in organic synthesis. nih.gov They can be prepared through various methods, including the dimerization of thioketones or the reaction of sulfoxides with sodium sulfide followed by reduction. nih.gov The stability and reactivity of the 1,3-dithietane ring can be influenced by its substituents.

Applications in Materials Science

There is a scarcity of information regarding the application of This compound in materials science. However, sulfur-containing heterocyclic compounds, in general, are of interest in the development of novel materials. For example, polymers incorporating thiophene units are widely studied for their semiconducting properties and have applications in organic electronics. nih.gov Benzo[1,2-b:4,5-b']dithiophene is a key building block for such semiconducting polymers used in organic field-effect transistors (OFETs) and organic solar cells. nih.gov

The polymerization of related sulfur-containing heterocycles, such as 2-phenyl-4-methylene-1,3-dioxolane, has been reported, suggesting that the phenyl-substituted dithietane thione might also serve as a monomer for polymerization reactions, potentially leading to materials with interesting optical or electronic properties. The presence of multiple sulfur atoms and an aromatic ring could impart useful characteristics to such polymers.

Information regarding the chemical compound this compound is not available in current academic and scientific literature.

Following a comprehensive search of scientific databases and academic publications, it has been determined that there is a significant lack of specific research data available for the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline.

The strict requirement for detailed, research-backed content for each specified section—including key academic discoveries, synthetic strategies, reactivity, and computational methodologies—cannot be met due to the absence of published studies on this particular molecule.

While searches did yield information on related sulfur-containing heterocyclic compounds, such as 4-Phenyl-1,2-dithiole-3-thione and various derivatives of 1,3-dithietane, this information is not directly applicable to this compound. Adhering to the instructions to focus solely on the requested compound and maintain scientific accuracy, this related but distinct information cannot be used to construct the requested article.

Without foundational research on the synthesis, properties, and reactivity of this compound, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy and authoritativeness. Therefore, the generation of the requested article is not feasible at this time.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Phenylacetylene:Disulfide) | 4:1 | Maximizes product formation |

| Reaction Temperature | 25–40°C | Prevents decomposition |

| Recrystallization Solvent | Ethanol | Purity >95% |

Basic: How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- IR: Key peaks at 3100 cm⁻¹ (C-H aromatic stretch), 1485–1445 cm⁻¹ (C=S and C-S vibrations), and 675 cm⁻¹ (ring deformation) .

- NMR: δ 5.69 (s, 1H, thione proton), δ 7.32 (s, 5H, aromatic protons) in CS₂ solvent .

- Mass Spectrometry: Base peak at m/z 134 (cleavage of the dithietane ring) .

- Crystallography: Use SHELXL for refinement of X-ray diffraction data and ORTEP-III for visualization of molecular geometry .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals/Peaks | Interpretation |

|---|---|---|

| IR (KBr) | 3100, 1485, 675 cm⁻¹ | Aromatic and thione groups |

| (CS₂) | δ 5.69 (s), δ 7.32 (s) | Thione proton and phenyl group |

| MS | m/z 210 (M⁺), 134 (base) | Fragmentation pattern |

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions, purity, or target specificity. To address this:

- Standardized Bioassays: Use validated protocols (e.g., MTT assays for cytotoxicity) with controls.

- Computational Validation: Perform target fishing using tools like Pharmmapper to identify potential biological targets .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-phenyl-1,3-thiazole derivatives with known anticancer activity) .

Example Workflow:

Synthesize derivatives with modified substituents.

Screen against standardized cell lines (e.g., MCF-7 for breast cancer).

Validate hits via molecular docking (e.g., AutoDock Vina) to confirm binding affinity.

Advanced: How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites.

- Molecular Dynamics (MD): Simulate interactions with proteins (e.g., Leishmania enzymes) to identify binding modes .

- Pharmacophore Modeling: Map electrostatic and hydrophobic features to align with target active sites.

Case Study:

A 2018 study on 4-phenyl-1,3-thiazole-2-amines used Pharmmapper for target fishing, identifying Leishmania trypanothione reductase as a potential target . Similar approaches can be applied to this compound.

Advanced: What experimental designs are recommended for studying the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), UV light, and humidity.

- Analytical Monitoring: Use HPLC-MS to track degradation products.

- Mechanistic Probes: Isotope labeling (e.g., S) to trace sulfur migration during degradation.

Key Findings from Evidence:

- The compound’s thione group is susceptible to oxidation, forming sulfoxide derivatives.

- Ethanol recrystallization minimizes hydrolytic degradation .

Basic: What are the potential applications of this compound in materials science?

Methodological Answer:

- Electronic Materials: The conjugated dithietane-thione system may exhibit semiconducting properties.

- Coordination Chemistry: Act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes.

- Polymer Additives: Investigate its role as a vulcanization agent in rubber synthesis.

Experimental Approach:

- Conduct cyclic voltammetry to assess redox activity.

- Use X-ray photoelectron spectroscopy (XPS) to study metal-ligand interactions.

Advanced: How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electron density.

- Toxicity Screening: Use in silico tools like ProTox-II to predict hepatotoxicity and mutagenicity.

- In Vivo Validation: Test promising derivatives in zebrafish models for preliminary toxicity and efficacy.

Example from Related Compounds:

4-Phenyl-1,3-thiazole-2-amines showed improved antileishmanial activity with halogen substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.